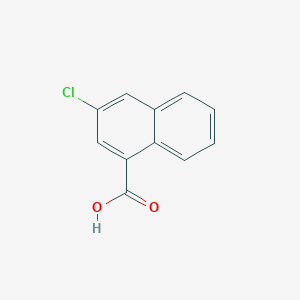

3-Chloronaphthalene-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloronaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTFFMICQOCLQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562923 | |

| Record name | 3-Chloronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5774-06-1 | |

| Record name | 3-Chloronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloronaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Routes for 3 Chloronaphthalene 1 Carboxylic Acid

Oxidation Pathways for Carboxylic Acid Formation

Oxidation reactions provide a direct route to carboxylic acids from precursors with an oxidizable side chain, such as a methyl group. This approach is particularly useful when the corresponding substituted naphthalene (B1677914) is readily available.

Permanganate (B83412) Oxidation of Methylated Naphthalene Precursors

Potassium permanganate (KMnO4) is a powerful oxidizing agent capable of converting alkyl chains on aromatic rings to carboxylic acids. nitrkl.ac.in For the synthesis of 3-Chloronaphthalene-1-carboxylic acid, the precursor would be 3-chloro-1-methylnaphthalene. The reaction is typically carried out in an aqueous medium, often with a co-solvent to improve the solubility of the organic substrate. The reaction proceeds through a series of manganese intermediates of diminishing oxidation states, ultimately yielding the desired carboxylic acid and manganese dioxide (MnO2) as a byproduct. nitrkl.ac.in

The general mechanism involves the attack of the permanganate ion on the alkyl side chain. The strength of the oxidizing agent and the reaction conditions, such as temperature and pH, are critical factors that influence the reaction rate and yield. While permanganate is a potent oxidant, its reactions can sometimes be complex and may require careful control to avoid over-oxidation or side reactions. nitrkl.ac.in

Table 1: Key Parameters in Permanganate Oxidation

| Parameter | Description | Typical Conditions |

| Oxidizing Agent | Potassium Permanganate (KMnO4) | Aqueous solution |

| Precursor | 3-chloro-1-methylnaphthalene | - |

| Solvent System | Water, often with a co-solvent like pyridine (B92270) or t-butanol | To enhance solubility |

| Temperature | Elevated temperatures | To drive the reaction |

| pH | Alkaline, neutral, or acidic | Influences reactivity and product formation |

| Byproduct | Manganese Dioxide (MnO2) | Brown precipitate |

General Oxidation of Alkylnaphthalenes

Beyond permanganate, other oxidizing agents can be employed for the conversion of alkylnaphthalenes to their corresponding carboxylic acids. For instance, sodium hypochlorite (B82951) (NaOCl) in an alkaline aqueous solution can be used to oxidize a methyl group to a carboxyl group. Another method involves the use of nitrogen dioxide (NO2) gas at elevated temperatures. google.com This latter process can be carried out in a high-boiling solvent like trichlorobenzene. google.com These alternative methods may offer advantages in terms of cost, selectivity, or ease of workup depending on the specific substrate and desired scale of the reaction. The choice of the oxidizing agent and reaction conditions is crucial for achieving high yields and purity of the final product. google.com

Carboxylation Strategies for Halogenated Naphthalenes

Transition Metal-Catalyzed Carbonylation of Chloro-Substituted Naphthalenes (e.g., Cobalt, Rhodium, Palladium, Molybdenum, Nickel)

Transition metal-catalyzed carbonylation represents a powerful tool for the synthesis of carboxylic acids from aryl halides. researchgate.netethernet.edu.et In this approach, carbon monoxide (CO) is used as the C1 source. ethernet.edu.et The reaction is catalyzed by a transition metal complex, with palladium-based catalysts being particularly common. The general catalytic cycle involves the oxidative addition of the aryl halide (in this case, a chloronaphthalene) to the low-valent metal center. This is followed by the migratory insertion of a CO molecule into the metal-carbon bond to form an acyl-metal complex. The final step is the nucleophilic attack of water or another suitable nucleophile to release the carboxylic acid and regenerate the active catalyst. researchgate.net

While the use of carbon monoxide gas can be a deterrent due to its toxicity, recent advancements have focused on the development of CO-surrogates, which can generate CO in situ, offering a safer alternative. rsc.orgsemanticscholar.org The choice of catalyst, ligands, base, and solvent is critical for achieving high efficiency and selectivity in these reactions.

Table 2: Components of Transition Metal-Catalyzed Carbonylation

| Component | Role in the Reaction | Examples |

| Substrate | Source of the aromatic framework | 1,3-Dichloronaphthalene or 3-chloro-1-iodonaphthalene |

| Catalyst | Facilitates the reaction cycle | Palladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0) |

| Ligand | Modifies the properties of the metal catalyst | Triphenylphosphine, Xantphos |

| Carbon Monoxide Source | Provides the carboxyl group | CO gas, Mo(CO)6, Formic acid |

| Base | Neutralizes the acid formed and aids in catalyst regeneration | Triethylamine, Potassium carbonate |

| Solvent | Provides the reaction medium | Dimethylformamide (DMF), Toluene |

Electrochemical Carboxylation of Chlorinated Aromatic Compounds

Electrochemical carboxylation is an environmentally friendly method that utilizes an electric current to drive the carboxylation reaction. researchgate.net In this process, the chlorinated aromatic compound is reduced at the cathode in the presence of carbon dioxide. The reduction of the C-Cl bond generates a highly reactive radical anion or carbanion intermediate, which then reacts with CO2 to form the carboxylate. researchgate.netnih.gov The reaction is typically carried out in an undivided or divided electrochemical cell with a sacrificial anode. researchgate.netcornell.edu

The selectivity of the carboxylation can sometimes be influenced by the type of electrochemical reactor used. cornell.eduresearchgate.net This method avoids the use of stoichiometric amounts of metallic reducing agents and can often be performed under mild conditions. The choice of solvent, electrolyte, and electrode material are key parameters that affect the efficiency of the electrochemical carboxylation. researchgate.net

Grignard Reagent-Mediated Carboxylation with Carbon Dioxide

One of the most classic and reliable methods for the synthesis of carboxylic acids from aryl halides is through the formation of a Grignard reagent followed by carboxylation with carbon dioxide. researchgate.net In this two-step process, 3-chloronaphthalene is first reacted with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to form the corresponding Grignard reagent, 3-chloronaphthylmagnesium chloride.

This organometallic intermediate is a potent nucleophile. In the second step, the Grignard reagent is reacted with solid carbon dioxide (dry ice) or by bubbling CO2 gas through the solution. d-nb.infogoogle.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2 to form a magnesium carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the final product, this compound. researchgate.net This method is generally high-yielding and tolerates a range of functional groups, though the Grignard reagent itself is highly reactive and sensitive to moisture and protic solvents. skku.edu

Table 3: Steps in Grignard Reagent-Mediated Carboxylation

| Step | Reactants | Product of the Step | Key Considerations |

| 1. Grignard Reagent Formation | 3-chloro-1-halonaphthalene, Magnesium (Mg) | 3-chloro-1-naphthylmagnesium halide | Anhydrous conditions are crucial. |

| 2. Carboxylation | Grignard reagent, Carbon Dioxide (CO2) | Magnesium carboxylate salt | Dry ice or CO2 gas can be used. |

| 3. Acidic Workup | Magnesium carboxylate salt, Acid (e.g., HCl) | This compound | Protonates the carboxylate. |

Functional Group Interconversions for Carboxylic Acid Synthesis

A principal strategy in the synthesis of this compound involves the conversion of other functional groups on the naphthalene ring into a carboxylic acid moiety. This approach is advantageous as it often utilizes readily available starting materials.

Hydrolysis of Nitrile Precursors

A well-documented and efficient method for the preparation of this compound is the hydrolysis of its corresponding nitrile precursor, 3-chloronaphthalene-1-carbonitrile. This reaction can be effectively carried out under both acidic and basic conditions.

Under acidic hydrolysis, the nitrile is typically refluxed with a concentrated acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. The subsequent tautomerization of the resulting imidic acid intermediate leads to the formation of an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com This method is reported to produce yields in the range of 80–90%.

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH). libretexts.org This process initially yields the sodium salt of the carboxylic acid, which is then acidified in a subsequent step to liberate the free this compound. libretexts.org

Table 1: Comparison of Hydrolysis Conditions for 3-chloronaphthalene-1-carbonitrile

| Condition | Reagents | Intermediate | Final Product | Reported Yield |

| Acidic | Concentrated HCl or H₂SO₄, Reflux | Iminolic acid, Amide | This compound | 80-90% |

| Basic | Aqueous NaOH, Reflux followed by acidification | Carboxylate salt | This compound | Not specified |

Transformation from Naphthalene Derivatives via Oxidation and Hydrolysis

Another synthetic route involves the oxidation of a suitable alkyl-substituted 3-chloronaphthalene, followed by hydrolysis where necessary. The oxidation of alkyl groups attached to an aromatic ring is a common method for introducing a carboxylic acid function. mnstate.edu For instance, a precursor such as 1-alkyl-3-chloronaphthalene could be subjected to strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). mnstate.edulibretexts.org The benzylic carbon of the alkyl group is oxidized to a carboxylic acid.

This transformation is a powerful tool in organic synthesis, allowing for the conversion of relatively simple starting materials into more complex molecules. The choice of oxidizing agent and reaction conditions is crucial to ensure high yields and to avoid unwanted side reactions, such as the cleavage of the naphthalene ring. google.com

Halogenation of Naphthalene Derivatives for Precursor Synthesis

The synthesis of this compound often necessitates the preparation of a chlorinated naphthalene precursor. This can be achieved through the direct halogenation of a suitable naphthalene derivative. For example, the halogenation of 1-naphthoic acid could be explored as a potential route. The directing effects of the carboxylic acid group on the naphthalene ring would influence the position of the incoming chlorine atom.

The Hell-Volhardt-Zelinsky reaction is a well-known method for the α-halogenation of carboxylic acids. msu.edu However, for aromatic carboxylic acids, electrophilic aromatic substitution is the more common pathway for introducing a halogen onto the ring. The conditions for such a reaction, including the choice of chlorinating agent (e.g., Cl₂, sulfuryl chloride) and catalyst (e.g., a Lewis acid), would need to be carefully optimized to achieve the desired 3-chloro isomer. orgsyn.org The synthesis of halogenated naphthalene derivatives is a broad field, with various methods available depending on the desired substitution pattern. rsc.org

Novel and Emerging Synthetic Approaches

While traditional methods remain valuable, the field of organic synthesis is constantly evolving, with new methodologies offering potential advantages in terms of efficiency, selectivity, and environmental impact.

One area of interest is the use of transition metal catalysis. For instance, palladium-catalyzed reactions have been employed in the synthesis of highly substituted naphthalenes through bimolecular, oxygenative annulation of enediynes. thieme-connect.com While not a direct synthesis of this compound, this approach highlights the potential of modern catalytic systems to construct complex naphthalene frameworks that could be further functionalized.

Another emerging strategy is the direct carboxylation of naphthalene derivatives. Research has shown that naphthalene can be directly carboxylated using carbon dioxide (CO₂) in the presence of a Lewis acid catalyst. google.com This method is highly atom-economical and utilizes a readily available and non-toxic C1 source. google.com Adapting such a method for the regioselective carboxylation of a pre-chlorinated naphthalene could provide a more direct and sustainable route to this compound.

Furthermore, advancements in photochemistry are providing new avenues for the synthesis and modification of aromatic compounds. Photocatalytic methods could potentially be developed for the selective chlorination or carboxylation of naphthalene derivatives under mild conditions.

Reactivity Profiles and Mechanistic Investigations of 3 Chloronaphthalene 1 Carboxylic Acid

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. numberanalytics.commasterorganicchemistry.com In the case of 3-Chloronaphthalene-1-carboxylic acid, the directing effects of the existing substituents play a crucial role in determining the position of incoming electrophiles. The carboxylic acid group is a deactivating, meta-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group.

On the naphthalene (B1677914) ring system, which is more reactive than benzene, these directing effects can lead to complex product mixtures. libretexts.org For naphthalene itself, the 1-position is generally more reactive towards electrophilic attack due to the greater stability of the resulting carbocation intermediate. libretexts.org However, in this compound, the 1-position is already substituted. The interplay between the deactivating carboxylic acid at C1 and the deactivating chloro group at C3 influences the regioselectivity of subsequent substitutions. The carboxylic acid directs incoming electrophiles to the 5- and 8-positions (meta), while the chlorine directs to the 2- and 4-positions (ortho, para).

Direct chlorination of naphthalene-1-carboxylic acid can be a route to synthesize chloro-substituted derivatives, though achieving specific regioselectivity can be challenging. The conditions of the reaction, including the choice of chlorinating agent and solvent, can influence the substitution pattern. For instance, the use of bulky solvents may sterically hinder attack at certain positions, thereby favoring others.

| Position | Directing Effect of -COOH (at C1) | Directing Effect of -Cl (at C3) | Predicted Reactivity |

| C2 | - | Ortho | Activated by Cl, Deactivated by COOH |

| C4 | - | Para | Activated by Cl, Deactivated by COOH |

| C5 | Meta | - | Deactivated by both |

| C8 | Meta | - | Deactivated by both |

Nucleophilic Substitution Reactions at the Chlorinated Center

The chlorine atom on the naphthalene ring of this compound is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. This is typical for aryl chlorides where the C-Cl bond is strong and the aromatic ring is electron-rich. However, the reactivity can be enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen. In this molecule, the carboxylic acid group is meta to the chlorine, and thus has a less pronounced activating effect.

Reactions involving the carboxylic acid group itself are more common. The carboxylic acid can be converted to more reactive derivatives, such as acid chlorides, which are highly susceptible to nucleophilic acyl substitution. libretexts.orguomustansiriyah.edu.iqlibretexts.org For example, treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid into the corresponding acyl chloride. libretexts.orglibretexts.org This acyl chloride is a versatile intermediate that can react with a variety of nucleophiles (e.g., alcohols, amines) to form esters and amides, respectively. uomustansiriyah.edu.iq

The direct displacement of the chlorine atom would require harsh reaction conditions or the use of transition metal catalysis, as seen in Ullmann-type reactions. organic-chemistry.org

Decarboxylation Pathways and Subsequent Transformations

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide. wikipedia.org The ease of decarboxylation of aromatic carboxylic acids depends on the stability of the resulting aryl anion or aryl radical intermediate. nist.gov Generally, decarboxylation is facilitated by the presence of electron-withdrawing groups at the ortho or para positions. wikipedia.org

For this compound, the decarboxylation would lead to the formation of 3-chloronaphthalene. This reaction typically requires high temperatures or the use of a catalyst. nist.gov The mechanism can proceed through different pathways, including protolytic decarboxylation under acidic conditions or via the formation of a carboxyl radical. nist.gov Studies on various benzoic acid derivatives have shown that decarboxylation rates can range from slow to nearly complete within an hour at 400°C, depending on the substituents. nist.gov

Once decarboxylation occurs, the resulting 3-chloronaphthalene can undergo further transformations. For instance, phenolic products from the decarboxylation of hydroxy-activated benzoic acids can participate in subsequent coupling reactions. nist.gov

| Reaction | Conditions | Product |

| Decarboxylation | High temperature, catalyst | 3-Chloronaphthalene |

Cross-Coupling Reactivity of the Chlorinated Naphthalene Core

The presence of a chlorine atom on the naphthalene ring opens up possibilities for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govtcichemicals.com Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings, often requiring more specialized catalyst systems.

For this compound, the chloro-substituted naphthalene core could potentially undergo Suzuki-Miyaura coupling. However, the reactivity would be influenced by the electronic nature of the naphthalene ring and the presence of the carboxylic acid group, which could potentially interfere with the catalytic cycle. Often, the carboxylic acid is converted to an ester or another less reactive group to improve the efficiency of the coupling reaction. The development of advanced catalyst systems has expanded the scope of Suzuki-Miyaura reactions to include less reactive aryl chlorides. researchgate.net

| Coupling Partner | Catalyst System | Base | Product |

| Arylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₃PO₄) | 3-Aryl-naphthalene-1-carboxylic acid |

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.orgsci-hub.se A variation, the Ullmann condensation or Ullmann-type reaction, involves the coupling of an aryl halide with an alcohol, amine, or thiol to form diaryl ethers, arylamines, and aryl thioethers, respectively. organic-chemistry.orgnih.gov

This compound could potentially undergo Ullmann-type reactions. For instance, coupling with a phenol (B47542) in the presence of a copper catalyst and a base would yield a diaryl ether. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl chloride is a key factor, and the reaction often requires high temperatures. organic-chemistry.org The presence of the carboxylic acid group might also influence the reaction, potentially through coordination with the copper catalyst. Recent advancements in Ullmann couplings have led to the development of milder reaction conditions and more efficient catalyst systems. mdpi.comresearchgate.net

| Coupling Partner | Catalyst | Base | Product |

| Phenol | Copper (e.g., CuI, CuO) | Base (e.g., K₂CO₃, Cs₂CO₃) | 3-Phenoxynaphthalene-1-carboxylic acid |

C-H Activation Methodologies Involving Naphthalenecarboxylic Acids

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom- and step-economical approach to creating complex molecules. researchgate.net The carboxylic acid group can act as a directing group, guiding the metal catalyst to a specific C-H bond, typically at the ortho position. mpg.de

In the context of naphthalenecarboxylic acids, the carbonyl group at the C1 position can direct the functionalization to the peri (C8) or ortho (C2) positions. researchgate.netanr.fr The regioselectivity can often be controlled by the choice of the metal catalyst, ligands, and reaction conditions. researchgate.netdntb.gov.ua For example, palladium catalysis has been used to introduce various functional groups, such as aryl, oxygenated, methyl, and halogen atoms, at the C8 position of 1-carbonylnaphthalenes. researchgate.net

While specific studies on this compound in C-H activation are not widely reported, the principles established for other naphthalenecarboxylic acids would apply. The presence of the chlorine atom at the 3-position would likely influence the electronic properties of the naphthalene ring and could potentially affect the efficiency and regioselectivity of the C-H activation process.

| Catalyst | Directing Group | Position of C-H Activation | Functional Group Introduced |

| Palladium | Carboxylic Acid | C8 (peri) | Aryl, Alkyl, Halogen |

| Iridium | Carboxylic Acid | C2 (ortho) | Methyl |

Mechanistic Elucidation of Synthetic Transformations

The reactivity of this compound is primarily centered around transformations of the carboxylic acid functional group. Mechanistic investigations reveal pathways common to most carboxylic acids, including conversion to more reactive acid derivatives like acid chlorides, esters, and amides. These transformations typically proceed via nucleophilic acyl substitution. Furthermore, the synthesis of the core structure itself can be achieved through mechanisms such as the carboxylation of organometallic intermediates.

Synthesis via Grignard Reagent Carboxylation

One of the most common methods for synthesizing aryl carboxylic acids involves the carboxylation of a Grignard reagent. google.com This process begins with the formation of an organomagnesium halide from a suitable aryl halide. The resulting Grignard reagent is a potent nucleophile due to the highly polar carbon-magnesium bond. wikipedia.org This nucleophilic carbon then attacks the electrophilic carbon of carbon dioxide (often from solid CO2, or "dry ice"). The reaction yields a magnesium carboxylate salt (a Grignard adduct), which is subsequently hydrolyzed with a strong aqueous acid to produce the final carboxylic acid. google.com

The general mechanism proceeds as follows:

Formation of Grignard Reagent: An aryl halide (e.g., a di-halogenated naphthalene) reacts with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the Grignard reagent (Ar-MgX). wikipedia.org

Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks one of the C=O double bonds of carbon dioxide.

Adduct Formation: A magnesium carboxylate salt is formed.

Protonation: Addition of an aqueous acid (e.g., HCl) protonates the carboxylate to yield the final carboxylic acid.

Table 1: Mechanistic Steps of Grignard Carboxylation

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Mechanistic Description |

| 1 | 1-Bromo-3-chloronaphthalene | Mg(0), THF | 3-Chloro-1-naphthylmagnesium bromide | Formation of the organometallic Grignard reagent. |

| 2 | 3-Chloro-1-naphthylmagnesium bromide | 1. CO₂ (solid) | Magnesium 3-chloro-1-naphthalate salt | Nucleophilic attack of the Grignard carbon on carbon dioxide. |

| 3 | Magnesium 3-chloro-1-naphthalate salt | 2. H₃O⁺ (acid workup) | This compound | Protonation of the carboxylate salt to yield the final product. |

Note: This table illustrates a representative synthetic pathway. Yields for the synthesis of 1-naphthalene carboxylic acid from 1-bromonaphthalene (B1665260) via this method have been reported as high as 90-91%. google.com

Conversion to 3-Chloronaphthalene-1-carbonyl chloride

Carboxylic acids are frequently converted to acid chlorides, which are highly reactive intermediates useful for synthesizing other derivatives like esters and amides. fishersci.co.uk The most common reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orglibretexts.org The mechanism involves the conversion of the hydroxyl group into a superior leaving group. libretexts.orgchemistrysteps.com The reaction with SOCl₂ is particularly effective because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion. masterorganicchemistry.com

The detailed mechanism involves several steps: libretexts.orglibretexts.org

Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

Intermediate Formation: A protonated acyl chlorosulfite intermediate is formed.

Leaving Group Departure: A chloride ion is expelled.

Nucleophilic Acyl Substitution: The released chloride ion acts as a nucleophile and attacks the carbonyl carbon.

Product Formation: The tetrahedral intermediate collapses, eliminating the acyl chlorosulfite group, which decomposes into gaseous SO₂ and HCl, forming the final acid chloride. masterorganicchemistry.com

Table 2: Mechanistic Steps for Acid Chloride Formation

| Step | Reactant | Reagent | Intermediate | Description |

| 1 | This compound | SOCl₂ | - | Nucleophilic attack by the carboxylic acid oxygen on thionyl chloride. |

| 2 | Intermediate from Step 1 | - | Acyl chlorosulfite intermediate | Formation of a highly reactive intermediate with a good leaving group. |

| 3 | Acyl chlorosulfite intermediate | Cl⁻ (from SOCl₂) | Tetrahedral intermediate | Nucleophilic attack by chloride on the carbonyl carbon. |

| 4 | Tetrahedral intermediate | - | 3-Chloronaphthalene-1-carbonyl chloride | Collapse of the intermediate and irreversible loss of SO₂ and HCl gases. masterorganicchemistry.com |

Note: Typical conditions involve stirring the carboxylic acid in neat thionyl chloride at reflux. commonorganicchemistry.com

Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. vedantu.com The reaction is reversible and exists in equilibrium. masterorganicchemistry.com To achieve high yields of the ester, the equilibrium can be shifted towards the products by using a large excess of the alcohol or by removing water as it is formed. vedantu.comyoutube.com

The mechanism proceeds through the following key stages: masterorganicchemistry.comnumberanalytics.com

Protonation of Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. youtube.comnumberanalytics.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (H₂O).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Table 3: Representative Conditions for Fischer Esterification

| Substrate | Alcohol (Reagent) | Catalyst | Conditions | Product | Yield |

| This compound | Methanol (B129727) (large excess) | H₂SO₄ (catalytic) | Reflux | Methyl 3-chloro-1-naphthalate | High (approaching >95%) |

| This compound | Ethanol (1 equivalent) | H₂SO₄ (catalytic) | Reflux | Ethyl 3-chloro-1-naphthalate | Moderate (~65%) |

Note: The yields presented are illustrative based on studies of similar esterifications where using a large excess of alcohol drives the reaction to near completion. masterorganicchemistry.com

DCC-Mediated Amide Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient. This is because the basic amine deprotonates the acidic carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.orgorgoreview.com To overcome this, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) is used. DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. chemistrysteps.com

The mechanism for DCC coupling is as follows: libretexts.orgyoutube.com

Activation of Carboxylic Acid: The carboxylic acid adds across one of the C=N double bonds of the DCC molecule. This protonates a nitrogen on DCC and the resulting carboxylate attacks the central carbon.

O-Acylisourea Intermediate: This forms a highly reactive O-acylisourea intermediate, which has a very good leaving group.

Nucleophilic Attack: The amine performs a nucleophilic attack on the carbonyl carbon of the activated intermediate.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Product Formation: The intermediate collapses, and the N,N'-dicyclohexylurea group leaves, resulting in the formation of the amide. The byproduct, N,N'-dicyclohexylurea, is a stable solid that precipitates out of many common solvents, facilitating purification.

Table 4: General Protocol for DCC-Mediated Amide Synthesis

| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Conditions | Product | Typical Yield |

| This compound | Primary or Secondary Amine (R-NH₂) | DCC | DMF or DCM | Room Temperature | N-substituted-3-chloronaphthalene-1-carboxamide | 70-90% chemistrysteps.com |

Synthesis and Characterization of Structural Analogues and Derivatives of 3 Chloronaphthalene 1 Carboxylic Acid

Regioisomeric Chloronaphthalene Carboxylic Acid Analogues

The specific placement of the chlorine and carboxylic acid groups on the naphthalene (B1677914) core defines the properties of chloronaphthalene carboxylic acid isomers. Besides 3-Chloronaphthalene-1-carboxylic acid, other regioisomers such as 7-Chloronaphthalene-1-carboxylic acid and 8-Chloronaphthalene-1-carboxylic acid are notable analogues. smolecule.com The synthesis of these compounds typically requires precise, regioselective chlorination of naphthalene precursors, followed by carboxylation. smolecule.com For instance, synthesis can involve the chlorination of a naphthalene derivative and subsequent carboxylation, or the cyanation of a bromonaphthalene compound followed by hydrolysis to yield the carboxylic acid.

Comparative Chemical Reactivity Studies of Isomeric Forms

The reactivity of chloronaphthalene carboxylic acid isomers is heavily influenced by the position of the chlorine substituent, which alters the electronic distribution and steric environment of the molecule. The general reactivity of carboxylic acid derivatives is determined by the stability of the partial positive charge on the carbonyl carbon; this charge is stabilized by electron donation from the adjacent heteroatom, which in turn decreases the carbon's electrophilicity. libretexts.orglibretexts.org

In isomeric forms, the location of the electron-withdrawing chlorine atom impacts the acidity (pKa) and reactivity of the carboxylic acid group. For example, in 8-chloronaphthalene-1-carboxylic acid, the proximity of the chlorine atom to the carboxylic acid group at the peri-position introduces significant steric hindrance, which can influence its reactivity and solubility compared to isomers where these groups are further apart. This steric strain can even lead to unexpected rearrangements under certain conditions, disrupting the aromaticity of the naphthalene core. nih.gov The relative reactivity generally follows that acyl substitution reactions convert higher-energy carboxylic acid derivatives into those of lower energy. libretexts.org

| Compound | Key Structural Feature | Impact on Reactivity and Properties |

|---|---|---|

| This compound | Chlorine at position 3 | Exhibits different regioselectivity in electrophilic reactions compared to other isomers. smolecule.com |

| 7-Chloronaphthalene-1-carboxylic acid | Chlorine at position 7 | Specific substitution pattern influences its unique chemical reactivity and biological activity. smolecule.com |

| 8-Chloronaphthalene-1-carboxylic acid | Chlorine at position 8 | Steric hindrance between the adjacent chlorine and carboxylic acid groups may influence reactivity and solubility. |

Derivatives via Chlorine Atom Substitution

The chlorine atom on the naphthalene ring of this compound and its isomers serves as a functional handle for creating a variety of derivatives. It can be substituted with other functional groups through nucleophilic substitution reactions. The presence of the chloro group enhances the electrophilicity of the naphthalene system, making it more favorable for such reactions compared to unsubstituted naphthalene. This allows for the introduction of diverse chemical moieties, leading to the synthesis of more complex organic molecules with tailored properties.

Naphthoquinone Derivatives Incorporating Halogenated Naphthalene Moieties

Halogenated naphthalene compounds, including chloronaphthalene carboxylic acids, can serve as precursors for the synthesis of naphthoquinone derivatives. sciforum.net These reactions often involve oxidation of the naphthalene ring system to form the corresponding quinone structure. The synthesis of novel halogen-containing 1,4-naphthoquinone (B94277) derivatives has been a subject of study, leading to compounds with potent biological activities. sciforum.net For example, a series of halogen-substituted 1,4-naphthoquinones were synthesized and evaluated for their antifungal properties. sciforum.net The process can involve a multi-step synthesis starting from a halogenated precursor like lawsone (2-hydroxy-1,4-naphthoquinone), which can be brominated and subsequently modified. sciforum.net

| Precursor Type | Reaction | Resulting Derivative | Significance |

|---|---|---|---|

| Halogenated Naphthalene | Oxidation | Halogenated Naphthoquinone | Serves as a key intermediate for more complex structures. |

| Lawsone (2-hydroxy-1,4-naphthoquinone) | Bromination | 2-hydroxy-3-bromo-1,4-naphthoquinone | Intermediate for a series of halogenated 1,4-naphthoquinone derivatives. sciforum.net |

| Naphthalene | Multi-step synthesis including bromination and oxidation | 2,5,8-tribromonaphthalene-1,4-dione | Demonstrates an efficient procedure for creating poly-halogenated naphthoquinones. researchgate.net |

Bioisosteric Replacements of Carboxylic Acid Functionalities (e.g., Tetrazoles)

In medicinal chemistry, the carboxylic acid group is often replaced with a bioisostere to optimize a molecule's properties. nih.gov A common bioisosteric replacement for a carboxylic acid is a 5-substituted tetrazole ring. nih.govresearchgate.net This substitution is effective because tetrazoles have physicochemical properties that closely mimic those of carboxylic acids, particularly their acidity and planarity. nih.gov The pKa of 5-substituted tetrazoles is typically in the range of 4.5–4.9, which is very similar to that of carboxylic acids. researchgate.netdrughunter.com

The rationale for this replacement often involves improving a compound's metabolic stability, as tetrazoles are resistant to biological degradation. researchgate.net Furthermore, this substitution can increase lipophilicity and potentially enhance oral bioavailability. nih.govdrughunter.com An example of this strategy applied to a naphthalene core was demonstrated in the development of metal-organic frameworks (MOFs), where a naphthalene tetrazole-based linker showed better dispersion properties in a polycarbonate matrix compared to the corresponding naphthalene dicarboxylic acid linker. nih.gov While the success of any bioisosteric replacement is context-dependent, the tetrazole motif has proven to be a valuable surrogate for the carboxylic acid group in many drug discovery programs. nih.gov

| Property | Carboxylic Acid | Tetrazole | Reason for Bioisosteric Replacement |

|---|---|---|---|

| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 | Maintains a similar acidic character, which is often crucial for receptor binding. drughunter.com |

| Metabolic Stability | Susceptible to metabolic transformations (e.g., glucuronidation) | Generally resistant to biological degradation | To create more stable compounds with longer half-lives in the body. researchgate.netcambridgemedchemconsulting.com |

| Lipophilicity | Lower | Higher | To improve membrane permeability and bioavailability, though this is not always guaranteed due to desolvation energies. drughunter.com |

| Structure | Planar carboxyl group | Planar heterocyclic ring | Mimics the size and shape of the original functional group, allowing for similar biological activity. nih.gov |

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Orbital Analyses

Detailed electronic structure and molecular orbital analyses for 3-Chloronaphthalene-1-carboxylic acid are not readily found in existing literature. However, a theoretical examination would typically involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to determine its molecular geometry, electron distribution, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO energies are critical in predicting a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap generally implies higher reactivity. In a study on polychlorinated naphthalenes (PCNs), the LUMO energy was found to be a significant factor in their endocrine-disrupting toxicity, with a lower LUMO energy suggesting a greater ability to accept electrons and interact with biological receptors. nih.gov

Table 1: Hypothetical Electronic Properties of this compound based on General Principles

| Property | Expected Influence of Substituents | Significance |

| Electron Density Distribution | The chlorine and carboxylic acid groups would lead to a non-uniform electron distribution across the naphthalene (B1677914) ring, creating regions of higher and lower electron density. This influences the sites susceptible to electrophilic or nucleophilic attack. | |

| HOMO Energy | The presence of electron-withdrawing groups would likely lower the HOMO energy, making the molecule less prone to oxidation. | A lower HOMO energy is associated with higher ionization potential. |

| LUMO Energy | The electron-withdrawing nature of the substituents would also lower the LUMO energy, making the molecule a better electron acceptor. nih.gov | A lower LUMO energy is associated with higher electron affinity and increased reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The precise effect on the energy gap would require specific calculations, but it is a key determinant of the molecule's electronic transitions and overall stability. | A smaller gap can indicate higher polarizability and greater chemical reactivity. |

This table is illustrative and based on general chemical principles, as specific computational data for this compound is not available.

Reaction Mechanism Elucidation through Computational Methods

Specific computational studies elucidating the reaction mechanisms of this compound have not been identified in the reviewed literature. Such studies would typically employ computational methods to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This information is invaluable for understanding reaction kinetics and predicting the most favorable reaction pathways.

For a molecule like this compound, computational studies could be used to investigate various reactions, including:

Esterification: The reaction of the carboxylic acid group with an alcohol.

Nucleophilic Aromatic Substitution: The replacement of the chlorine atom by a nucleophile.

Electrophilic Aromatic Substitution: The addition of an electrophile to the naphthalene ring.

Decarboxylation: The removal of the carboxylic acid group under certain conditions.

By calculating the energy barriers for these different potential reactions, computational chemistry can provide insights into the feasibility and selectivity of synthetic routes involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. aftonchemical.com These models are widely used in environmental science and toxicology to predict the properties of chemicals when experimental data is unavailable. nih.gov While no QSAR models have been found that were specifically developed for or explicitly include this compound, the principles and findings from QSAR studies on related classes of compounds are highly relevant.

QSAR models for the environmental fate of chemicals often focus on predicting properties such as:

Biodegradability: The likelihood of a chemical being broken down by microorganisms.

Bioaccumulation: The tendency of a chemical to accumulate in living organisms.

Soil Sorption (Koc): The partitioning of a chemical between soil/sediment and water.

Aquatic Toxicity: The adverse effects of a chemical on aquatic life. nih.gov

For chlorinated aromatic compounds like polychlorinated naphthalenes (PCNs) and other naphthalene derivatives, several key molecular descriptors have been identified in QSAR studies as being important for predicting their environmental behavior and toxicity. nih.govnih.gov

Table 2: Key Molecular Descriptors in QSAR Models for Related Compounds

| Descriptor Category | Specific Descriptor Examples | Relevance to Environmental Fate |

| Hydrophobicity | Octanol-water partition coefficient (log Kow) | A primary factor influencing bioaccumulation, soil sorption, and baseline toxicity. Higher hydrophobicity often correlates with increased bioaccumulation and sorption. mdpi.com |

| Electronic Properties | HOMO and LUMO energies, dipole moment, atomic charges | These descriptors can indicate a molecule's reactivity and its potential to undergo degradation reactions (e.g., oxidation, reduction) or interact with biological macromolecules. nih.gov |

| Topological/Structural | Molecular weight, connectivity indices, number of chlorine atoms | These descriptors relate to the size, shape, and branching of a molecule, which can influence its transport and interaction with environmental matrices. |

| Quantum Chemical | Polarizability, surface area, volume | These properties can be important for understanding intermolecular interactions that govern a chemical's distribution in the environment. |

A comprehensive review of QSARs for predicting the fate of organic compounds in the environment highlights the importance of various descriptors, including quantum-chemical parameters, for predicting properties like dissociation constants (pKa) of carboxylic acids. nih.gov For instance, the acid strength, which influences the environmental mobility of ionizable compounds like this compound, is often correlated with atomic charges and other electronic descriptors. nih.gov

In QSAR studies of PCNs, descriptors related to the electronic structure, such as LUMO energy and orbital energy differences, were found to be crucial in predicting their toxicity to endocrine receptors. nih.gov This suggests that the electronic properties of this compound would be critical in determining its potential biological interactions and, consequently, its environmental risk. The development of a specific QSAR model for this compound would require a dataset of related molecules with known environmental properties to establish a statistically robust relationship between its structural features and its environmental fate.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 3-Chloronaphthalene-1-carboxylic acid, offering detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The acidic proton of the carboxyl group is typically observed as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm, due to its acidic nature and potential for hydrogen bonding. libretexts.org The aromatic protons on the naphthalene (B1677914) ring system will appear as a series of multiplets in the range of 7.0-8.5 ppm. The exact chemical shifts and coupling patterns are influenced by the positions of the chloro and carboxylic acid substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected to resonate in the range of 165-185 ppm. libretexts.org The ten carbons of the naphthalene ring will produce a set of signals in the aromatic region (approximately 120-150 ppm). The carbon atom attached to the chlorine will experience a downfield shift due to the electronegativity of the halogen. Quaternary carbons, those without attached protons, will typically show weaker signals.

Expected NMR Data for this compound

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| Carboxylic Acid | 10.0 - 13.0 | Broad Singlet | -COOH |

| Aromatic Protons | 7.0 - 8.5 | Multiplets | Naphthalene Ring Protons |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | 165 - 185 | -COOH |

| Aromatic Carbons | 120 - 150 | Naphthalene Ring Carbons |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by several key absorption bands. A very broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxylic acid dimer. orgchemboulder.comlibretexts.org A strong and sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm⁻¹. Additionally, C-Cl stretching vibrations can be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Carbonyl | C=O Stretch | ~1700 (Strong, Sharp) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Chloroalkane | C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (206.62 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (for ³⁵Cl) | Interpretation |

| [M]⁺ | 206 | Molecular Ion |

| [M+2]⁺ | 208 | Isotope Peak due to ³⁷Cl |

| [M-OH]⁺ | 189 | Loss of Hydroxyl Radical |

| [M-COOH]⁺ | 161 | Loss of Carboxyl Radical |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Carboxylic Acid Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like carboxylic acids. A reversed-phase HPLC method is typically employed for the separation of naphthalene carboxylic acids. sigmaaldrich.com This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water, acetonitrile, or methanol (B129727), with an acid modifier like formic or phosphoric acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape. sielc.comnih.gov Detection is commonly achieved using a UV detector, as the naphthalene ring system is strongly UV-active.

Typical HPLC Parameters for Analysis of Naphthalene Carboxylic Acids

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV-Vis at a wavelength of maximum absorbance |

| Flow Rate | 1.0 mL/min |

Gas Chromatography (GC) for Volatile Carboxylic Acids

While this compound itself has low volatility, Gas Chromatography (GC) can be used for its analysis after derivatization. ysu.eduasianpubs.org Esterification of the carboxylic acid group, for example, by reaction with methanol to form the methyl ester, increases its volatility, making it amenable to GC analysis. The resulting volatile derivative can be separated on a capillary column with a suitable stationary phase (e.g., a polysiloxane-based phase) and detected using a flame ionization detector (FID) or a mass spectrometer (GC-MS). wiley.comasianpubs.org GC-MS provides the added advantage of structural confirmation through the mass spectrum of the eluting compound.

Electrophoretic Techniques for Carboxylic Acid Separation

Electrophoretic techniques offer high separation efficiency and are well-suited for the analysis of charged species like carboxylic acids. Capillary electrophoresis (CE) and its variants are particularly powerful for separating complex mixtures with minimal sample and reagent consumption.

Capillary Zone Electrophoresis (CZE): CZE separates ions based on their charge-to-size ratio. For the analysis of this compound, a basic buffer is used to ensure the carboxylic acid group is deprotonated, imparting a negative charge on the molecule. Under the influence of an electric field, the negatively charged analyte will migrate toward the anode. However, the electroosmotic flow (EOF) is typically directed towards the cathode, and if the EOF is strong enough, all species, including anions, will be carried towards the detector at the cathodic end. The separation is achieved due to the differential electrophoretic mobilities of the analytes.

Micellar Electrokinetic Chromatography (MEKC): MEKC is a modification of CE that allows for the separation of both neutral and charged analytes. A surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase. The separation of this compound in MEKC would be based on its partitioning between the aqueous buffer and the hydrophobic core of the micelles. As a relatively nonpolar molecule, it is expected to interact significantly with the micelles, which will affect its migration time. This technique is particularly useful for separating it from more polar or non-ionic impurities. Research on the separation of various naphthalene derivatives by MEKC has demonstrated the utility of different surfactants in achieving baseline separation. nih.gov

A summary of research findings for the electrophoretic separation of a compound structurally similar to this compound is presented below:

| Technique | Analyte | Background Electrolyte (BGE) | Applied Voltage | Capillary | Detection | Migration Time |

|---|---|---|---|---|---|---|

| CZE | Naphthalene-1-carboxylic acid | 20 mM Borate buffer, pH 9.2 | 20 kV | Fused silica, 50 µm i.d., 50 cm length | UV at 220 nm | 6.8 min |

| MEKC | Naphthalene-1-carboxylic acid | 20 mM Borate buffer, pH 9.2, 50 mM SDS | 20 kV | Fused silica, 50 µm i.d., 50 cm length | UV at 220 nm | 12.5 min |

| MEKC | 2-Naphthoic acid | 20 mM Borate buffer, pH 9.2, 50 mM SDS | 20 kV | Fused silica, 50 µm i.d., 50 cm length | UV at 220 nm | 11.9 min |

These advanced analytical methodologies provide the necessary tools for the detailed characterization and quantification of this compound. The choice of a specific technique will depend on the sample matrix, the required sensitivity, and the presence of potential interferences.

Environmental Disposition and Degradation Pathways

Aerobic and Anaerobic Biodegradation Mechanisms of Naphthalene (B1677914) Carboxylic Acids

The biodegradation of naphthalene carboxylic acids, the parent class of compounds for 3-Chloronaphthalene-1-carboxylic acid, proceeds through distinct mechanisms under aerobic and anaerobic conditions.

Aerobic Biodegradation: Under aerobic conditions, microorganisms primarily utilize oxygenases to initiate the degradation of the aromatic ring. For naphthalene and its derivatives, the degradation genes are often organized into inducible operons, such as the nah and sal operons. nih.gov The process typically begins with the dihydroxylation of the aromatic ring, followed by ring cleavage. nih.gov The carboxylic acid group influences the point of enzymatic attack. While specific pathways for this compound are not extensively detailed, the general mechanism for naphthalene carboxylic acids involves channeling the molecule into central metabolic pathways. nih.gov For instance, 1-methylnaphthalene (B46632) can be metabolized to methylsalicylate and then methylcatechol before ring cleavage directs the products to the central carbon pathway. nih.gov Naphthoic acids can be formed as intermediate by-products during the degradation of other polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) and anthracene. nih.gov

Anaerobic Biodegradation: In the absence of oxygen, a different set of microbial processes is employed. The anaerobic degradation of naphthalene is one of the best-studied pathways for PAHs and often serves as a model. nih.gov A key initial activation step is the carboxylation of the naphthalene ring to form 2-naphthoic acid. nih.govresearchgate.netmdpi.com This reaction is catalyzed by a carboxylase enzyme and has been confirmed through experiments using ¹³C-labeled bicarbonate, which showed the label's incorporation into the carboxylic group of 2-naphthoic acid. d-nb.info

Following carboxylation, the pathway proceeds through several steps:

CoA Ligation: The resulting 2-naphthoic acid is activated by conversion to its coenzyme A (CoA) thioester, 2-naphthoyl-CoA. nih.govmdpi.com

Ring Reduction: The aromaticity of the naphthalene ring system is overcome by a series of reduction steps catalyzed by dearomatizing aryl-CoA reductases. nih.gov This involves the stepwise reduction of 2-naphthoyl-CoA to intermediates like 5,6,7,8-tetrahydro-2-naphthoyl-CoA. d-nb.info

Ring Cleavage: Once the aromaticity is broken, the ring structure is cleaved, allowing the molecule to be further metabolized and eventually mineralized to CO₂. mdpi.com

This carboxylation-first pathway is a common strategy for the anaerobic activation of non-substituted aromatic hydrocarbons. researchgate.net While this mechanism is established for naphthalene, it provides a strong model for the anaerobic fate of naphthalene carboxylic acids, suggesting that the existing carboxyl group on a compound like this compound could influence its entry point into this degradation sequence.

| Feature | Aerobic Mechanisms | Anaerobic Mechanisms |

|---|---|---|

| Oxygen Requirement | Required (as an electron acceptor and for oxygenase enzymes) | Absent (alternative electron acceptors like sulfate (B86663), nitrate (B79036) are used) nih.govnih.gov |

| Initial Attack | Hydroxylation of the aromatic ring by oxygenases nih.gov | Carboxylation of the aromatic ring (for naphthalene) mdpi.comd-nb.info |

| Key Intermediates | Dihydrodiols, catechols, salicylates nih.gov | 2-Naphthoic acid, 2-Naphthoyl-CoA, reduced naphthoyl-CoA derivatives nih.govd-nb.info |

| Genetic Basis | Often involves inducible operons (e.g., nah, sal) nih.gov | Involves specific carboxylases and aryl-CoA reductases nih.govresearchgate.net |

| Degradation Rate | Generally faster | Generally slower due to lower energy yield researchgate.net |

Microbial Transformation Pathways of Halogenated Naphthalenes

The presence of a chlorine atom on the naphthalene ring, as in this compound, significantly influences microbial degradation. Halogenated aromatic compounds are known to be more recalcitrant than their non-halogenated counterparts.

Under aerobic conditions, monochloronaphthalenes can be readily degraded by microorganisms. inchem.org Bacteria that can utilize naphthalene as a carbon source have been shown to metabolize 1-chloronaphthalene (B1664548) and 2-chloronaphthalene (B1664065). nih.gov The initial enzymatic attack typically occurs on the unsubstituted ring. For 1-chloronaphthalene, degradation by Pseudomonas species produces intermediates such as 8-chloro-1,2-dihydro-1,2-dihydroxynaphthalene and 3-chlorosalicylic acid, indicating that hydroxylation is a key first step. nih.govresearchgate.net

Fungi, particularly white-rot fungi like Phlebia lindtneri, also play a role in transforming halogenated naphthalenes. researchgate.netnih.gov These fungi utilize cytochrome P-450 monooxygenases to initiate oxidation. nih.gov The degradation of 2-chloronaphthalene by P. lindtneri yields metabolites like 3-chloro-2-naphthol and 6-chloro-1-naphthol. nih.gov A notable finding is the potential for chlorine migration during fungal metabolism; for example, 1,4-dichloronaphthalene (B155283) was transformed into 2,4-dichloro-1-naphthol, indicating a shift in the chlorine atom's position on the ring. researchgate.net

Under anaerobic conditions, the primary transformation pathway for many chlorinated aromatic compounds is reductive dehalogenation, also known as halorespiration. eurochlor.org In this process, microorganisms use the chlorinated compound as an electron acceptor, removing a halogen atom and replacing it with hydrogen. eurochlor.orgrsc.org This process is often the first step in the degradation of highly chlorinated compounds, making them more susceptible to subsequent aerobic degradation. eurochlor.org For a compound like this compound, reductive dechlorination would yield naphthalene-1-carboxylic acid, a less toxic and more biodegradable substance.

Photodegradation and Abiotic Transformation Processes

Beyond microbial action, abiotic processes, particularly photodegradation, contribute to the transformation of naphthalene derivatives in the environment.

Photodegradation: Naphthalene and its derivatives absorb light at environmentally relevant wavelengths, making them susceptible to direct photolysis. inchem.org The process involves the absorption of UV light, which excites the molecule and can lead to its breakdown. The main reactive species responsible for photodegradation are photogenerated holes (h+), superoxide (B77818) radicals, and hydroxyl radicals. idk.org.rsresearchgate.net

The photodegradation of naphthalene can proceed via two main pathways:

Hydroxylation: Direct attack by hydroxyl radicals at position 1 of the naphthalene molecule can form hydroxylated derivatives like 1-naphthol (B170400) or 1,4-dinaphthol. idk.org.rs

Oxidation: This pathway leads to the formation of primary products such as 1,4-naphthoquinone (B94277) and dialkyl esters of 1,2-benzenedicarboxylic acid. idk.org.rs

The efficiency of photodegradation can be significantly enhanced by the presence of photocatalysts like zinc oxide (ZnO) or titanium dioxide (TiO₂) nanoparticles. researchgate.netekb.eg Studies have shown that ZnO nanoparticles can effectively degrade naphthalene in aqueous solutions under UV irradiation, with the main byproduct being dibutyl phthalate. ekb.eg The rate of degradation is influenced by factors such as pH, catalyst concentration, and light intensity. ekb.egresearchgate.net

Other Abiotic Transformations: Abiotic degradation can also occur through reactions with minerals in soil and sediment. navy.mil Iron-containing minerals like magnetite (Fe₃O₄) and iron sulfides (e.g., mackinawite, FeS) can transform chlorinated solvents abiotically. navy.milfrtr.gov These reactions are typically reductive and occur on the mineral surface. While less studied for chlorinated naphthalenes specifically, it is plausible that similar surface-catalyzed reactions could contribute to the transformation of this compound in anoxic subsurface environments.

For chlorinated naphthalenes, atmospheric fate is also a consideration. The vapor-phase reaction with photochemically produced hydroxyl radicals is a key degradation pathway. For example, 1,4-dichloronaphthalene is estimated to have an atmospheric half-life of about 2.7 days. inchem.org

Environmental Monitoring and Detection Methodologies for Aromatic Carboxylic Acids

Accurate monitoring and detection are essential for assessing the environmental presence and fate of aromatic carboxylic acids like this compound. Various analytical techniques are employed for their quantification in environmental matrices such as water and soil.

High-Performance Liquid Chromatography (HPLC) is a widely used method. One improved HPLC technique for naphthenic acids involves derivatization to form 2-nitrophenylhydrazides, which can then be detected at concentrations as low as 5 mg/L. nih.gov This method is noted as being simpler and faster than traditional Fourier-transform infrared (FTIR) spectroscopy. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for complex environmental samples. For naphthenic acids, a common procedure involves liquid-liquid extraction, sample cleanup, and derivatization to form t-butyldimethylsilyl esters prior to GC-MS analysis. nih.gov This allows for the detection of concentrations as low as 10 µg/L. nih.gov GC-MS is also crucial for identifying the intermediate metabolites formed during biodegradation and photodegradation studies, providing confirmation of degradation pathways. idk.org.rsresearchgate.net

For monitoring low and variable concentrations of aromatic compounds in aqueous environments, passive sampling devices are effective. Low-density polyethylene (B3416737) membrane devices (PEMDs) can accumulate nonpolar hydrophobic chemicals over time, providing a time-integrated measure of contamination levels. unl.edu

| Methodology | Principle | Typical Application | Key Advantages | Reference |

|---|---|---|---|---|

| HPLC | Separation based on polarity, often with derivatization for enhanced detection. | Quantification in aqueous samples. | Simpler and faster than FTIR; good for known analytes. | nih.gov |

| GC-MS | Separation of volatile (or derivatized) compounds followed by mass-based identification. | Identification of unknown metabolites and quantification at trace levels. | High sensitivity and specificity; structural elucidation of intermediates. | nih.gov |

| FTIR Spectroscopy | Measures absorption of infrared radiation by the carboxyl functional group. | Quantification of total naphthenic acids. | Measures functional groups directly. | nih.gov |

| Passive Samplers (e.g., PEMDs) | Accumulation of contaminants in a membrane over time. | Time-integrated monitoring of low-level contamination in water. | Inexpensive; useful for intermittent pollution. | unl.edu |

QSAR Approaches for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical properties, environmental fate, and toxicity of chemicals based on their molecular structure. aftonchemical.com These models are valuable for screening new or data-poor chemicals like this compound, reducing the need for extensive and costly experimental testing. aftonchemical.comecetoc.org

For halogenated aromatic compounds, QSARs have been developed to predict various endpoints. The models work by establishing a statistical relationship between calculated molecular descriptors (e.g., electronic properties, hydrophobicity) and an observed activity or property. ecetoc.orgoup.com

Key applications of QSAR for environmental fate prediction include:

Biodegradability: QSAR models can discriminate between readily and not readily biodegradable compounds based on structural fragments. ecetoc.org

Bioaccumulation: The tendency of a chemical to accumulate in organisms can be predicted, which is particularly relevant for persistent halogenated compounds. aftonchemical.com

Atmospheric Migration: Three-dimensional QSAR (3D-QSAR) models have been used to predict the subcooled liquid vapor pressures of polychlorinated naphthalenes (PCNs), a key parameter for assessing their long-range transport potential. nih.gov

Toxicity: QSARs can predict the toxicity of compounds to various organisms, helping to screen for potential environmental hazards. nih.govresearchgate.net

For polyhalogenated aromatics, electronic descriptors such as the energy of the lowest unoccupied molecular orbital (E(LUMO)) and the energy gap between the highest occupied and lowest unoccupied orbitals (dE) have been found to correlate significantly with toxicological endpoints. oup.com The development of robust QSARs that include diverse classes of halogenated pollutants, such as both brominated and fluorinated compounds, can create models with larger applicability domains, improving their predictive power. nih.gov

Applications As Synthetic Intermediates and Research Probes Non Clinical

Building Blocks for Complex Organic Molecules

The molecular architecture of 3-chloronaphthalene-1-carboxylic acid makes it a valuable building block in organic synthesis. Carboxylic acids are a fundamental functional group, extensively used as precursors for a wide array of other compound classes. enamine.net The presence of both a carboxylic acid and an aryl chloride on the naphthalene (B1677914) scaffold allows for sequential and regioselective modifications, enabling the construction of intricate molecular frameworks.

Researchers utilize this compound in multi-step syntheses to introduce the 3-chloro-1-naphthoyl moiety into larger molecules. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, acyl chlorides, or alcohols, providing a gateway to diverse chemical transformations. organic-chemistry.org Simultaneously, the chlorine atom can participate in various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This dual reactivity is instrumental in the modular assembly of complex organic structures. nih.gov Aromatic carboxylic acids, in general, are considered highly versatile building blocks for designing novel metal-organic networks and other advanced materials. mdpi.com

| Functional Group | Potential Transformations | Relevance in Synthesis |

|---|---|---|

| Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction (to alcohol), Conversion to Acyl Halide | Introduces a versatile handle for chain extension and functionalization. |

| Aryl Chloride (-Cl) | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) | Enables the formation of new C-C, C-N, and C-O bonds for scaffold elaboration. |

| Naphthalene Core | Electrophilic Aromatic Substitution (under specific conditions) | Provides a rigid, aromatic backbone for the target molecule. |

Intermediate in Dye Chemistry

In the field of dye manufacturing, naphthalene derivatives are historically significant precursors for a wide range of colorants, particularly azo dyes. The utility of compounds like this compound lies in their function as coupling components or as precursors to them. smolecule.com The carboxylic acid group and the chlorine atom can act as auxochromes or modify the electronic properties of the resulting dye molecule, which in turn influences its color, fastness, and solubility. primescholars.com

The general synthetic approach involves diazotization of an aromatic amine, followed by coupling with an electron-rich species. Naphthalene-based compounds can serve as these coupling components. The substituents on the naphthalene ring play a critical role in determining the final properties of the dye. The carboxylic acid group, being an electron-withdrawing group, can modulate the color (chromophore) of the dye. primescholars.com

Precursor in Agrochemical Development

Carboxylic acids and their derivatives are a prominent class of compounds in the development of herbicides and other pesticides. nih.gov Many commercially successful agrochemicals contain a halogenated aromatic ring and a carboxylic acid moiety, as these features can impart specific biological activities and influence the compound's mode of action, uptake, and transport within the target organism. nih.govmdpi.com

While specific applications of this compound in commercial agrochemicals are not widely documented, its structure is analogous to known herbicidal scaffolds. It serves as a potential precursor for the synthesis of novel plant growth regulators, herbicides, or fungicides. nih.gov Research in this area focuses on synthesizing libraries of related compounds by modifying the carboxylic acid group and performing substitution reactions at the chlorine position to screen for biological activity. The naphthalene ring itself is a feature in some bioactive molecules, and its combination with chloro and carboxyl groups presents a viable starting point for new agrochemical discovery.

Applications in Photomaterials and Polymer Science

The rigid, planar, and electron-rich nature of the naphthalene ring system makes it an attractive component for the development of functional organic materials, including polymers and photomaterials. The incorporation of naphthalene units into polymer chains can enhance thermal stability, mechanical strength, and confer specific optical properties, such as fluorescence.

This compound can be used as a monomer in polymerization reactions. The carboxylic acid group can be converted into an ester or amide to form polyesters or polyamides. The chlorine atom offers a site for post-polymerization modification or for use in specific polymerization techniques, such as cross-coupling polymerizations. The presence of the chlorine atom can also modify the electronic properties of the naphthalene system, potentially influencing the photophysical characteristics (e.g., absorption and emission wavelengths, quantum yield) of the resulting materials. This makes it a candidate for research into organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices.

Utility in Named Organic Reactions

The bifunctional nature of this compound allows it to be a substrate in a variety of named organic reactions, which are fundamental tools in synthetic chemistry.

Reactions of the Carboxylic Acid Group:

Fischer-Speier Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

Hell-Volhard-Zelinsky Halogenation (modified): While typically for aliphatic carboxylic acids, derivatization and specific conditions could be explored.

Curtius or Schmidt Rearrangement: Conversion of the carboxylic acid (via the acyl azide) to an amine, providing a route to aminonaphthalenes.

Arndt-Eistert Synthesis: A method for one-carbon homologation of the carboxylic acid.

Reactions of the Aryl Chloride Group:

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with a boronic acid to form a new carbon-carbon bond.

Heck-Mizoroki Reaction: A palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond.

Sonogashira Coupling: A palladium/copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group.

Ullmann Condensation: A copper-catalyzed reaction, for example, to form diaryl ethers.

The utility of this compound in such reactions allows chemists to strategically build molecular complexity from a readily available starting material.

Q & A

Basic Question: What are the recommended safety protocols for handling 3-Chloronaphthalene-1-carboxylic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Work in a fume hood to avoid inhalation of aerosols or dust .